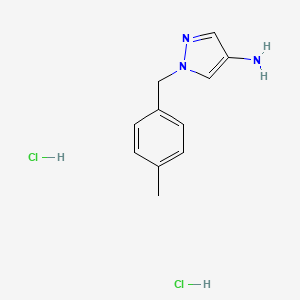

1-(4-甲基苄基)-1H-吡唑-4-胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(4-Methylbenzyl)piperazine” is a derivative of benzylpiperazine and has been sold as an ingredient in legal recreational drugs known as "party pills" . It’s also a useful synthetic intermediate in the synthesis of 3-Desmethyl 4-Methyl Meclizine Dihydrochloride, a metabolite of Meclizine .

Synthesis Analysis

The synthesis of “1-(4-Methylbenzyl)piperazine” involves reactions that proceed either at room or higher temperatures in common solvents . These reactions involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Molecular Structure Analysis

The molecular formula for “4-Methylbenzyl alcohol” is C8H10O, with a molecular weight of 122.16 g/mol . The InChI Key is RNAXUUAJNMDESG-UHFFFAOYSA-N .Chemical Reactions Analysis

“1-(4-Methylbenzyl)piperazine” shows good stability. It was found to be more stable than phenyl piperazines over time under all storage conditions .科学研究应用

合成与表征

-

吡唑席夫碱的合成:合成了含有偶氮基团的新型吡唑席夫碱,并利用各种光谱方法对其进行了表征和理论分析。这些化合物(包括类似于“1-(4-甲基苄基)-1H-吡唑-4-胺二盐酸盐”的衍生物)的结构和电子性质得到了探索,展示了吡唑衍生物在化学合成和理论研究中的多功能性 (Özkınalı 等人,2018)。

-

关键中间体的工艺开发:合成了 CCR5 拮抗剂 TAK-779 的关键中间体,展示了类似化合物在药物开发中的作用。高效的合成工艺突出了吡唑衍生物在药物化学和药物开发中的重要性 (Hashimoto 等人,2002)。

生物和药理学研究

-

抗菌活性:合成了吡唑席夫碱,并测试了其抑制白色念珠菌和革兰氏阴性菌生长的能力。一些化合物表现出作为抗菌剂的潜力,突出了吡唑衍生物在寻找新的抗菌化合物中的重要性 (Feng 等人,2018)。

-

抑制醇脱氢酶:对带有酰胺基团的化合物(例如与“1-(4-甲基苄基)-1H-吡唑-4-胺二盐酸盐”相关的化合物)的研究表明,它们对醇脱氢酶 (ADH) 具有抑制活性。这项研究提供了吡唑衍生物在治疗与酒精代谢相关的疾病中的潜在治疗应用的见解 (Delmas 等人,1983)。

超分子化学

- 超分子化学中的吡唑席夫碱:吡唑席夫碱的合成和表征导致形成氢键超分子层,表明这些化合物可用于开发具有特定结构和功能特性的新型材料 (Feng 等人,2018)。

作用机制

安全和危害

未来方向

Piperazine derivatives are very desirable building blocks for the production of many pharmaceuticals and they have great potential in the field of pharmaceutical research and development . A novel simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported .

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13-14;;/h2-6,8H,7,12H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCVCXFRGGHBGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2723007.png)

![6-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazol-2-amine](/img/structure/B2723009.png)

![3-(2,6-dichlorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2723010.png)

![4-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2723011.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide](/img/structure/B2723023.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2723024.png)

![(E)-2-cyano-3-[3-methoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2723025.png)

![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)